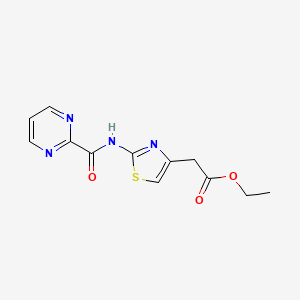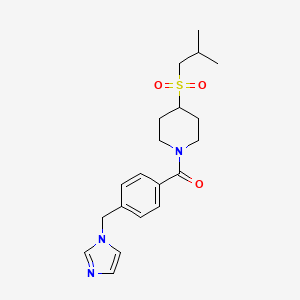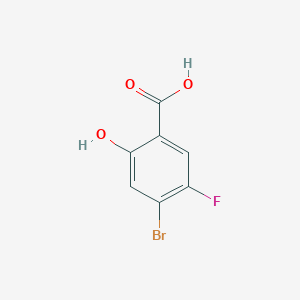![molecular formula C20H20FN3O2S B2385713 5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-24-6](/img/structure/B2385713.png)
5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The quinoline scaffold has been extensively studied for its potential in cancer therapy. This compound’s unique structure makes it a promising candidate for inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with key cellular pathways, such as DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. The 5-(4-fluorophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione compound has shown anti-inflammatory effects by modulating pro-inflammatory cytokines and enzymes. Researchers are exploring its potential as a novel anti-inflammatory agent .
Antimicrobial Activity
Quinolone derivatives, including this compound, exhibit antimicrobial properties. They can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. Studies have investigated their efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for novel antibiotics .
Neuroprotective Effects
The central nervous system benefits from compounds that protect neurons and prevent neurodegenerative diseases. Some quinoline derivatives, including our compound of interest, have demonstrated neuroprotective effects. They modulate neurotransmitter receptors, reduce oxidative stress, and enhance neuronal survival. Researchers are keen on exploring their potential in treating conditions like Alzheimer’s and Parkinson’s disease .
Analgesic Properties
Chronic pain management remains a challenge. Quinolone derivatives have been investigated for their analgesic effects. By interacting with opioid receptors and modulating pain pathways, they offer potential alternatives to traditional pain medications. Our compound may contribute to this field by providing novel analgesic options .
Antimalarial Activity
Malaria continues to be a global health concern. Quinoline-based compounds have historically played a significant role in antimalarial drug development. Researchers have explored their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. Our compound’s unique structure may contribute to the ongoing efforts to combat this deadly disease .
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with the ryr, possibly acting as an activator .
Biochemical Pathways
The activation of the ryr can lead to an increase in intracellular calcium levels, which can disrupt normal cellular functions and lead to cell death .
Result of Action
Based on the potential target of action, it can be inferred that the compound might cause an increase in intracellular calcium levels, leading to cell death .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-10(2)27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPHEKBJGALLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)
![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)
![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)


![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)



![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)